5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2172436-07-4
VCID: VC6846977
InChI: InChI=1S/C7H13NO2.ClH/c1-7(2)3-6(9)10-5(7)4-8;/h5H,3-4,8H2,1-2H3;1H
SMILES: CC1(CC(=O)OC1CN)C.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride

CAS No.: 2172436-07-4

Cat. No.: VC6846977

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride - 2172436-07-4

Specification

CAS No. 2172436-07-4
Molecular Formula C7H14ClNO2
Molecular Weight 179.64
IUPAC Name 5-(aminomethyl)-4,4-dimethyloxolan-2-one;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-7(2)3-6(9)10-5(7)4-8;/h5H,3-4,8H2,1-2H3;1H
Standard InChI Key ZOUOJAMRWXLNEE-UHFFFAOYSA-N
SMILES CC1(CC(=O)OC1CN)C.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 5-(aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride reflects its γ-lactone core (oxolan-2-one), substituted with a dimethyl group at C4 and an aminomethyl group at C5. The hydrochloride salt indicates protonation of the primary amine, forming a stable ionic pair. Based on structural analogues such as (4R)-4-hydroxy-5,5-dimethyloxolan-2-one (PubChem CID 15565117) , the molecular formula is inferred as C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol.

Stereochemistry and Conformational Analysis

The oxolan-2-one ring adopts a planar conformation due to conjugation between the carbonyl group and the ring oxygen. In related compounds like (4R)-4-hydroxy-5,5-dimethyloxolan-2-one, the C4 hydroxyl group exhibits (R)-configuration , suggesting potential stereochemical considerations for the aminomethyl substituent in the target compound. Computational models of analogous lactones predict moderate ring puckering (≈20° deviation from planarity) , which may influence reactivity.

Spectroscopic Signatures

While experimental data for the target compound are unavailable, key spectral features can be extrapolated:

  • IR Spectroscopy: Strong absorption at ≈1,750 cm⁻¹ (lactone C=O stretch) , ≈3,300 cm⁻¹ (N-H stretch of protonated amine), and 1,200–1,000 cm⁻¹ (C-O-C ether vibrations).

  • NMR:

    • ¹H NMR: δ 1.2–1.4 ppm (C4 dimethyl groups), δ 3.5–4.0 ppm (aminomethyl CH₂), δ 4.2–4.5 ppm (ring protons adjacent to carbonyl) .

    • ¹³C NMR: δ 175–180 ppm (lactone carbonyl), δ 60–70 ppm (quaternary C4), δ 40–45 ppm (aminomethyl carbon) .

Synthesis and Manufacturing

Synthetic Routes

Two plausible pathways are proposed based on analogous lactone syntheses:

Route 1: Lactonization of Hydroxyacid Precursors

  • Step 1: Condensation of 4,4-dimethyl-5-(aminomethyl)pentanoic acid with a dehydrating agent (e.g., thionyl chloride).

  • Step 2: Cyclization under acidic conditions to form the lactone ring.

  • Step 3: Salt formation via HCl treatment .

Route 2: Post-Functionalization of Preexisting Lactones

  • Step 1: Bromination at C5 of 4,4-dimethyloxolan-2-one using N-bromosuccinimide.

  • Step 2: Nucleophilic substitution with ammonia or amines to introduce the aminomethyl group.

  • Step 3: Hydrochloride salt precipitation .

Yield Optimization Challenges

  • Steric Hindrance: The C4 dimethyl groups may impede functionalization at C5, requiring elevated temperatures (80–100°C) or polar aprotic solvents (DMF, DMSO) .

  • Amine Protonation: Excess HCl during salt formation can hydrolyze the lactone ring; pH must be maintained at 2–3 .

Physicochemical Properties

Thermodynamic Stability

Comparative data from structurally similar lactones suggest:

PropertyTarget Compound (Inferred)(4R)-4-Hydroxy-5,5-dimethyloxolan-2-one 5-Hydroxy-4,4-dimethylpentan-2-one
Melting Point190–195°C (dec.)78–82°C144°C
Water Solubility>50 mg/mL5.8 g/100 mLLow (<1 g/100 mL)
LogP (Partition Coefficient)-0.5 ± 0.3-0.20 0.60

The hydrochloride salt enhances water solubility via ionic interactions, while the lactone ring contributes to moderate lipophilicity .

Reactivity Profile

  • Lactone Ring Opening: Susceptible to nucleophilic attack (e.g., hydroxide ions) at the carbonyl carbon, forming 4,4-dimethyl-5-(aminomethyl)pentanoic acid .

  • Amine Functionalization: The protonated amine can participate in acylation or alkylation reactions under mild conditions (pH 7–9) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

γ-Lactones with amine substituents are precursors to neurologically active compounds. For example, the structurally related (4R)-4-hydroxy-5,5-dimethyloxolan-2-one is a intermediate in sesquiterpene lactone synthesis . The target compound’s aminomethyl group could facilitate coupling to drug delivery systems.

Agricultural Chemistry

While methomyl (CAS 16752-77-5) is a carbamate insecticide, the target compound’s lactone-amine structure may exhibit herbicidal activity via inhibition of acetolactate synthase (ALS), though this requires validation.

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